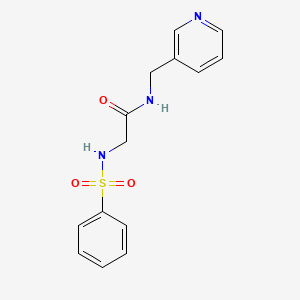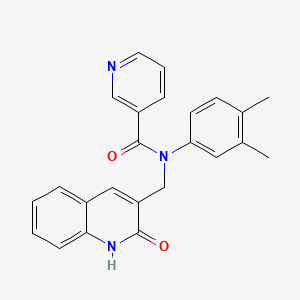
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide, also known as DMNQ, is a synthetic compound that has gained attention in scientific research due to its unique properties and potential applications. DMNQ is a redox-active molecule that can act as an electron acceptor and donor, making it useful in various biochemical and physiological studies.
作用機序
The mechanism of action of N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide involves its ability to accept and donate electrons. This compound can accept electrons from various sources, including NADH and succinate, and donate electrons to oxygen, forming superoxide radicals. This process can lead to oxidative stress, which can damage cells and tissues. This compound can also activate the mitochondrial electron transport chain, leading to the production of ATP.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It can induce oxidative stress, leading to the production of reactive oxygen species (ROS) and the activation of antioxidant defense mechanisms. This compound can also affect mitochondrial function, leading to changes in energy metabolism and cellular respiration. This compound has also been shown to affect the activity of various enzymes, including cytochrome c oxidase and NADH dehydrogenase.
実験室実験の利点と制限
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide has several advantages for lab experiments, including its ability to act as an electron acceptor and donor, its redox properties, and its ability to induce oxidative stress. However, this compound also has limitations, including its potential toxicity, its complex synthesis process, and its potential to interfere with other redox-active compounds.
将来の方向性
There are several future directions for N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide research, including its use in the development of new cancer therapies, its potential as a diagnostic tool for oxidative stress-related diseases, and its use in the study of mitochondrial function and metabolism. This compound can also be used in the development of new redox-active compounds and in the study of various enzymes and biochemical pathways. Further research is needed to fully understand the potential applications of this compound in scientific research.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in scientific research due to its unique properties and potential applications. This compound can act as an electron acceptor and donor, induce oxidative stress, and affect mitochondrial function. While this compound has several advantages for lab experiments, it also has limitations and potential toxicity. Future research on this compound may lead to the development of new cancer therapies, diagnostic tools, and redox-active compounds.
合成法
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide can be synthesized through a multistep reaction process that involves the condensation of 2-hydroxy-3-methylquinoline with 3,4-dimethylaniline, followed by the addition of nicotinoyl chloride. The resulting product is purified through column chromatography to obtain pure this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
科学的研究の応用
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide has been extensively used in scientific research due to its unique properties. It has been used as an electron acceptor and donor in various redox reactions, making it useful in studying oxidative stress, mitochondrial function, and metabolism. This compound has also been used as a photosensitizer in photodynamic therapy, a cancer treatment that uses light to activate a photosensitive drug to kill cancer cells. This compound has also been used in electrochemical studies to measure the redox potential of various compounds.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-9-10-21(12-17(16)2)27(24(29)19-7-5-11-25-14-19)15-20-13-18-6-3-4-8-22(18)26-23(20)28/h3-14H,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJERTISXAYKJIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CN=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7701211.png)

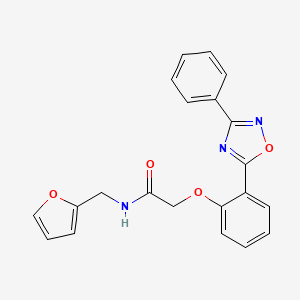

![N-cyclopropyl-2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide](/img/structure/B7701237.png)
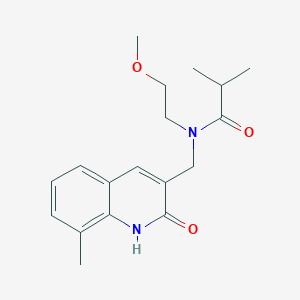
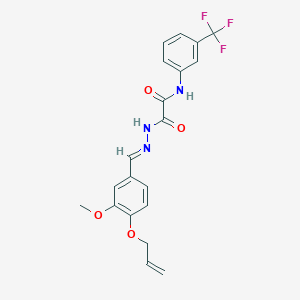
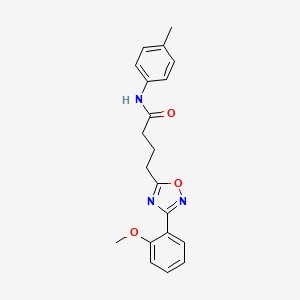
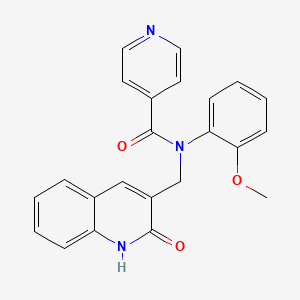
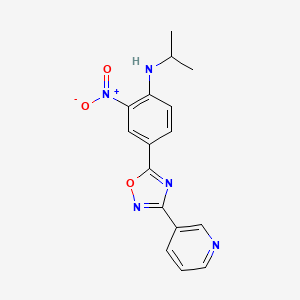
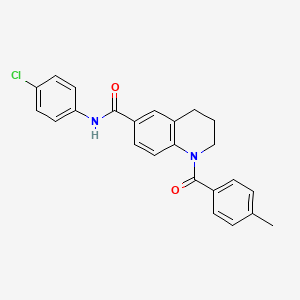
![4-[[2-[4-(Cyclopentylsulfamoyl)phenoxy]acetyl]amino]benzamide](/img/structure/B7701268.png)
![N-(4-bromo-2-fluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7701276.png)
